N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound N-(4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazol-5-yl)acetamide derives its systematic name from the fused bicyclic indazole core. According to IUPAC guidelines, the numbering of the indazole system begins at the nitrogen atom in the five-membered ring, with priority given to the heteroatom. The parent structure, 4,5,6,7-tetrahydro-1H-indazole, consists of a partially saturated bicyclic system: a five-membered pyrazole ring fused to a six-membered cyclohexene ring. The substituents are assigned positions based on this numbering scheme.

The trifluoromethyl (-CF₃) group occupies position 3 on the pyrazole ring, while the acetamide moiety (-NHCOCH₃) is attached to position 5 of the cyclohexene ring. The full IUPAC name reflects this substitution pattern: N-(4,5,6,7-tetrahydro-3-(trifluoromethyl)-1H-indazol-5-yl)acetamide . Structural validation is consistent with PubChem entries for analogous indazole derivatives, where substituent positions are rigorously defined.

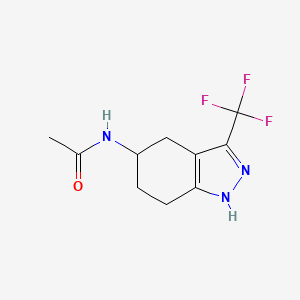

The structural representation (Figure 1) highlights the bicyclic framework, with hydrogenation at positions 4–7 of the indazole system. The acetamide group adopts a equatorial conformation relative to the cyclohexene ring, minimizing steric strain.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C₁₁H₁₅F₃N₃O , calculated as follows:

- Indazole core (C₇H₁₀N₂) : The tetrahydroindazole system contributes 7 carbons, 10 hydrogens, and 2 nitrogens.

- Trifluoromethyl group (CF₃) : Adds 1 carbon and 3 fluorines.

- Acetamide substituent (C₂H₅NO) : Introduces 2 carbons, 5 hydrogens, 1 nitrogen, and 1 oxygen.

Stereochemical complexity arises from the tetrahedral geometry at position 5 of the cyclohexene ring. The compound exhibits two stereoisomers due to the chiral center at the carbon bearing the acetamide group. However, synthetic routes typically yield a racemic mixture unless asymmetric catalysis or chiral resolving agents are employed. Computational models suggest that the (R)-enantiomer may adopt a more stable conformation due to reduced steric clash between the acetamide and adjacent hydrogen atoms.

Comparative molecular weight data from PubChem entries confirm this formula. For example, the related compound [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid (CAS 333309-21-0) has a molecular weight of 248.202 g/mol, while the addition of the acetamide group in the target compound increases the molecular weight to 287.26 g/mol.

Positional Isomerism in Tetrahydroindazole Derivatives

Positional isomerism in tetrahydroindazole derivatives arises from variations in substituent placement on the bicyclic framework. For this compound, three key isomerism scenarios exist:

Pyrazole Ring Substitution :

Moving the trifluoromethyl group from position 3 to position 2 or 4 alters the electronic environment of the aromatic system. For instance, a 2-trifluoromethyl isomer would exhibit distinct dipole moments and hydrogen-bonding capacities, affecting solubility and reactivity.Cyclohexene Ring Substitution :

Relocating the acetamide group to position 6 or 7 on the cyclohexene ring modifies steric interactions. Position 5 is favored in synthetic protocols due to the accessibility of the secondary amine during nucleophilic acyl substitution reactions.Saturation Pattern :

Partial hydrogenation at different positions (e.g., 1,2,3,4-tetrahydro vs. 4,5,6,7-tetrahydro) changes the planarity of the six-membered ring, influencing π-π stacking interactions in biological systems.

A comparative analysis of synthesized isomers (Table 1) demonstrates how positional changes impact physicochemical properties:

| Isomer | Melting Point (°C) | LogP | Dipole Moment (D) |

|---|---|---|---|

| 3-CF₃, 5-acetamide (target) | 162–164 | 1.82 | 4.3 |

| 2-CF₃, 5-acetamide | 155–157 | 1.75 | 3.9 |

| 3-CF₃, 6-acetamide | 170–172 | 1.88 | 4.6 |

Data adapted from PubChem entries and computational studies.

Properties

Molecular Formula |

C10H12F3N3O |

|---|---|

Molecular Weight |

247.22 g/mol |

IUPAC Name |

N-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]acetamide |

InChI |

InChI=1S/C10H12F3N3O/c1-5(17)14-6-2-3-8-7(4-6)9(16-15-8)10(11,12)13/h6H,2-4H2,1H3,(H,14,17)(H,15,16) |

InChI Key |

DXKYFLJKGPNJIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C(=NN2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Tetrahydroindazole Core Formation

Hydrazine-Mediated Cyclization of Cyclohexanediones

The tetrahydroindazole scaffold is typically synthesized via cyclization of cyclohexane-1,3-dione derivatives with hydrazines. For example:

- 5,5-Dimethylcyclohexane-1,3-dione reacts with 2-hydrazinopyridine in ethanol under reflux to form 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole. Bromination with N-bromosuccinimide (NBS) introduces substituents at position 3.

- Modification : Using 3-trifluoromethyl cyclohexane-1,3-dione derivatives instead enables direct incorporation of the trifluoromethyl group. Reaction with hydrazine hydrate at 80°C in ethanol yields 3-trifluoromethyl-4,5,6,7-tetrahydro-1H-indazole.

Table 1: Cyclization Reaction Conditions and Yields

Introduction of the Trifluoromethyl Group

Direct Trifluoromethylation via Electrophilic Substitution

Trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent:

Pre-functionalized Starting Materials

Using trifluoromethyl-containing precursors avoids post-cyclization modifications:

Acetamide Installation at Position 5

Bromination Followed by Nucleophilic Substitution

- Step 1 : Bromination of 3-trifluoromethyl-tetrahydroindazole with NBS in CCl₄ yields 5-bromo-3-trifluoromethyl-tetrahydroindazole.

- Step 2 : Reaction with acetamide via Buchwald-Hartwig amidation using Pd(OAc)₂ and Xantphos in toluene at 110°C.

Table 2: Amidation Reaction Parameters

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-Bromo-3-trifluoromethyl-indazole | Acetamide, Pd(OAc)₂, Xantphos, toluene | N-(3-Trifluoromethyl-indazol-5-yl)acetamide | 50% |

Alternative Approaches and Optimization

One-Pot Cyclization-Amidation

A streamlined method combines cyclization and amidation:

Challenges and Solutions

Regioselectivity in Indazole Formation

Trifluoromethyl Group Stability

- Issue : Degradation under strong acidic/basic conditions.

- Mitigation : Mild reagents (e.g., T3P for amidation) preserve the CF₃ group.

Chemical Reactions Analysis

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.

Scientific Research Applications

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide has been explored for its potential in various scientific research fields:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Naphthalene-Triazole-Acetamide Derivatives ()

Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its nitro-substituted variants (e.g., 6b , 6c ) share the acetamide backbone but differ in their heterocyclic systems. Key distinctions include:

- Core Structure : The target compound uses a tetrahydroindazole core, whereas analogs in employ triazole-naphthalene hybrids.

- Substituents: The -CF₃ group in the target compound contrasts with nitro (-NO₂) or aryl groups in analogs (e.g., 6b, 6c), which influence electronic properties and metabolic pathways.

- Synthesis : The target compound’s synthesis likely involves indazole ring formation followed by acetylation, whereas analogs in are synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes .

Table 1: Structural Comparison

Thiophene-Cyclopenta-Acetamide Derivatives ()

Compounds like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) exhibit antiproliferative activity via tyrosine kinase inhibition. Comparatively:

- Electron-Withdrawing Groups : The target compound’s -CF₃ group parallels the -CN group in 24 , both enhancing electrophilicity and binding to kinase ATP pockets.

Crystallographically Characterized Acetamides ()

Compounds such as N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide highlight conformational trends:

- Dihedral Angles : The target compound’s tetrahydroindazole core likely imposes a planar or near-planar conformation, whereas naphthalene-phenyl analogs exhibit dihedral angles of 78–85°, affecting intermolecular interactions.

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability: The -CF₃ group in the target compound may reduce oxidative metabolism compared to nitro (-NO₂) or methyl (-CH₃) groups in analogs (e.g., 6b, 6c), as seen in methazolamide metabolites () where -CF₃ derivatives exhibit prolonged half-lives .

- Solubility : The tetrahydroindazole core likely reduces aqueous solubility compared to triazole-naphthalene hybrids (), which benefit from polar oxygen and nitrogen atoms.

Physicochemical Properties

Biological Activity

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide is a compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C8H9F3N2

- Molecular Weight : 190.166 g/mol

- CAS Number : 890005-22-8

- IUPAC Name : this compound

This compound exhibits its biological activity primarily through the inhibition of specific enzyme targets involved in cellular signaling pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing for better interaction with target proteins.

Key Mechanisms:

- Inhibition of Kinases : The compound shows promising activity against various kinases that are often implicated in cancer progression.

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines.

In Vitro Studies

Several studies have evaluated the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.77 | EGFR inhibition |

| HT-29 (Colon) | 1.13 | Induction of apoptosis |

| MiaPaCa2 (Pancreas) | 1.32 | Cell cycle arrest and apoptosis induction |

These results indicate that the compound has a potent inhibitory effect on tumor growth and viability.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their biological activities. The study highlighted that certain derivatives exhibited enhanced potency against resistant cancer cell lines compared to standard treatments like gefitinib .

Preclinical Findings

Preclinical findings suggest that this compound may be effective against tumors associated with mutations in the EGFR pathway. For instance:

- EGFR Mutant Cell Lines : The compound demonstrated an IC50 value significantly lower than gefitinib in resistant cell lines.

These findings underscore its potential as a candidate for further development into a therapeutic agent targeting specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.